molecular formula C6H8O3 B3384975 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one CAS No. 59602-14-1

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

Cat. No.: B3384975
CAS No.: 59602-14-1
M. Wt: 128.13 g/mol
InChI Key: QVVUUHOMKMHBCW-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one is an organic compound with the molecular formula C6H8O3. It is a member of the dioxin family, characterized by a dioxin ring fused with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method ensures high purity and yield, making it suitable for large-scale preparation.

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, solvent choice, and reaction time to minimize side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt protein-protein interactions, and modulate signaling pathways. These effects are mediated through its ability to form stable complexes with target molecules, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one stands out due to its unique dioxin ring structure fused with an ethanone group. This configuration imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-dioxin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-5(7)6-4-8-2-3-9-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVUUHOMKMHBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280514
Record name 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59602-14-1
Record name 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59602-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 2
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 3
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 4
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 5
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Reactant of Route 6
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one

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